Stavudine 5-O-β-Glucuronide
CAS No.:
Cat. No.: VC0203116
Molecular Formula: C₁₆H₂₀N₂O₁₀
Molecular Weight: 400.34
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C₁₆H₂₀N₂O₁₀ |
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Molecular Weight | 400.34 |
Introduction
Chemical Structure and Properties
Stavudine 5-O-β-Glucuronide is formed through the conjugation of stavudine with glucuronic acid at the 5-hydroxyl position. This metabolite has a molecular formula of C16H20N2O8 and a molecular weight of approximately 372.34 g/mol. The compound consists of a stavudine backbone (2',3'-didehydro-3'-deoxythymidine) with a glucuronic acid moiety attached via a β-glycosidic bond.
The structural characteristics of Stavudine 5-O-β-Glucuronide can be described as follows:
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Base structure: Stavudine (thymidine analog)
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Conjugate group: Glucuronic acid
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Binding position: 5-hydroxyl group of stavudine
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Bond type: β-glycosidic linkage
The presence of the glucuronic acid moiety significantly increases the hydrophilicity of the molecule compared to the parent compound, facilitating its elimination through renal and biliary pathways.
Metabolic Formation and Enzymatic Pathways
Glucuronidation Process
Stavudine 5-O-β-Glucuronide is formed through Phase II metabolism, specifically glucuronidation, which represents a major detoxification pathway for many drugs. This process occurs predominantly in the liver and involves the transfer of a glucuronic acid moiety from uridine diphosphate glucuronic acid (UDP-glucuronic acid) to the 5-hydroxyl group of stavudine.
Enzymatic Catalysis
The formation of Stavudine 5-O-β-Glucuronide is catalyzed by UDP-glucuronosyltransferases (UGTs), with UGT2B7 being a primary enzyme involved in this process. This is similar to the glucuronidation of zidovudine (AZT), another nucleoside reverse transcriptase inhibitor used in HIV treatment . Research indicates that UGT2B7 plays a significant role in the metabolism of various nucleoside analogs, including stavudine .
The reaction can be represented as:
Stavudine + UDP-glucuronic acid → Stavudine 5-O-β-Glucuronide + UDP
Metabolic Rate and Efficiency
The rate of glucuronidation of stavudine varies between individuals due to genetic polymorphisms in UGT enzymes. Like zidovudine, stavudine undergoes significant first-pass metabolism, with glucuronidation representing a major metabolic pathway . Studies with related compounds suggest that the area under the curve for the glucuronide metabolite can be significantly higher than that of the parent compound, indicating extensive conversion .
Pharmacokinetic Profile
Distribution and Elimination
The pharmacokinetics of Stavudine 5-O-β-Glucuronide must be understood in relation to the parent compound stavudine. Stavudine itself has a volume of distribution of approximately 46 ± 21 L and a relatively short elimination half-life of 1.15 ± 0.35 hours following intravenous administration .
The glucuronidation process significantly alters the elimination pattern of stavudine. By comparison with similar antiretroviral drugs, the glucuronide metabolite typically shows:
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Increased hydrophilicity
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Enhanced renal clearance
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Reduced cellular uptake compared to the parent compound
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Different binding characteristics to plasma proteins
Clearance Mechanisms
The renal clearance of stavudine (237 ± 98 mL/min) is approximately twice the average endogenous creatinine clearance, indicating active tubular secretion in addition to glomerular filtration . The glucuronide metabolite likely undergoes similar elimination processes, with potentially enhanced renal clearance due to its increased hydrophilicity.
Comparative Pharmacokinetic Parameters
Table 1: Comparison of Pharmacokinetic Parameters Between Stavudine and Its Glucuronide Metabolite
*Based on comparison with similar nucleoside analogs and their glucuronide metabolites, such as zidovudine glucuronide.
Analytical Methods for Detection and Quantification
Chromatographic Techniques
The detection and quantification of Stavudine 5-O-β-Glucuronide in biological samples typically employs liquid chromatography coupled with mass spectrometry (LC-MS/MS), similar to methods used for zidovudine glucuronide analysis . These techniques allow for high sensitivity and specificity in the detection of glucuronide metabolites.
Key analytical parameters include:
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Mobile phase composition (typically gradient elution with water and acetonitrile with formic acid)
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Column selection (C18 or similar reversed-phase columns)
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Mass spectrometric detection (monitoring specific mass transitions)
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Internal standard selection (often isotopically labeled analogs)
Sample Preparation Methods
Biological samples (plasma, urine, or tissue homogenates) typically undergo solid-phase extraction or protein precipitation prior to analysis. These preparation steps are critical for removing interfering compounds and concentrating the analyte of interest.
Significance in HIV Treatment
Relationship to Stavudine Efficacy
Stavudine, the parent compound of Stavudine 5-O-β-Glucuronide, is a nucleoside reverse transcriptase inhibitor that acts by inhibiting HIV reverse transcriptase, thereby preventing viral replication. The formation of the glucuronide metabolite represents an inactivation pathway, as the glucuronidation significantly reduces the antiviral activity of the drug.
Understanding the formation of Stavudine 5-O-β-Glucuronide is important for:
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Predicting drug-drug interactions involving UGT enzymes
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Explaining inter-individual variability in stavudine response
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Developing strategies to optimize stavudine dosing
Clinical Implications
While stavudine has largely been replaced by newer antiretrovirals with improved safety profiles, understanding its metabolism remains important. The formation of Stavudine 5-O-β-Glucuronide affects:
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Drug bioavailability and efficacy
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Potential for drug interactions
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Toxicity profile and side effect manifestation
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Dosing considerations in patients with renal or hepatic impairment
Comparison with Related Glucuronide Metabolites
Zidovudine Glucuronide Comparison
Zidovudine (AZT) glucuronide represents a well-characterized analog to Stavudine 5-O-β-Glucuronide. Zidovudine glucuronide (GAZT) has the molecular formula C16H21N5O10 and a molecular weight of 443.37 g/mol . Like Stavudine 5-O-β-Glucuronide, it is formed through glucuronidation catalyzed primarily by UGT2B7 .
Key differences between these glucuronides include:
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Molecular structure (azido group in zidovudine vs. unsaturated bond in stavudine)
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Molecular weight (443.37 g/mol for zidovudine glucuronide vs. 372.34 g/mol for stavudine glucuronide)
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Potential differences in elimination pathways and rates
Comparative Metabolic Pathways
Studies in humanized UGT2 mice have demonstrated that UGT2B7 plays a significant role in the glucuronidation of zidovudine, with the glucuronide metabolite being detected in bile and urine after administration . Similar metabolic pathways are expected for stavudine, though the specific enzymes involved and their relative contributions may differ.
Research Applications and Future Directions
Use in Metabolic Studies
Stavudine 5-O-β-Glucuronide serves as an important compound in drug metabolism research, particularly for:
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Understanding UGT enzyme function and specificity
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Developing and validating analytical methods for metabolite detection
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Investigating drug-drug interactions involving glucuronidation pathways
Synthesis and Standards
The synthesis of Stavudine 5-O-β-Glucuronide can be achieved through enzymatic glucuronidation using UDP-glucuronic acid as a co-substrate and UGT enzymes. This process typically involves carefully controlled reaction conditions to maximize yield and purity.
Pure standards of Stavudine 5-O-β-Glucuronide are valuable for:
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Quantitative analysis in pharmacokinetic studies
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Quality control in pharmaceutical manufacturing
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Reference standards in clinical laboratory testing
Future Research Needs
Several areas require further investigation regarding Stavudine 5-O-β-Glucuronide:
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Comprehensive characterization of pharmacokinetic parameters
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Potential role in drug-drug interactions
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Impact of genetic polymorphisms in UGT enzymes on its formation
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Development of improved analytical methods for its quantification
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